

Spectroscopic Data for 2-Fluoro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methoxyaniline

Cat. No.: B1334285

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Fluoro-4-methoxyaniline**. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Fluoro-4-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.89	t	8.0	Ar-H
6.62	dd	8.6, 4.5	Ar-H
3.60	s	-	NH ₂

Solvent: CDCl_3 , Frequency: 400 MHz[\[1\]](#)

^{13}C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Splitting (J) Hz	Assignment
156.38	d, 235.2	C-F
142.57	d, 2.0	C-NH ₂
116.10	d, 7.6	Ar-C
115.69	d, 22.4	Ar-C

Solvent: CDCl_3 , Frequency: 100 MHz[\[1\]](#)

Infrared (IR) Spectroscopy

At the time of this writing, a publicly available, detailed IR spectrum with peak assignments for **2-Fluoro-4-methoxyaniline** could not be located. However, characteristic absorption bands for a molecule with its functional groups (aromatic amine, fluoro, and methoxy groups) would be expected in the following regions:

- N-H stretch: 3300-3500 cm^{-1} (typically two bands for a primary amine)
- C-H stretch (aromatic): 3000-3100 cm^{-1}
- C-H stretch (methyl): 2850-2960 cm^{-1}
- C=C stretch (aromatic): 1450-1600 cm^{-1}
- C-N stretch: 1250-1360 cm^{-1}
- C-O stretch (aryl ether): 1200-1275 cm^{-1} (asymmetric) and 1000-1075 cm^{-1} (symmetric)
- C-F stretch: 1000-1400 cm^{-1}

Mass Spectrometry (MS)

The exact mass of **2-Fluoro-4-methoxyaniline** provides a key data point for its identification.

Parameter	Value
Molecular Formula	C ₇ H ₈ FNO
Exact Mass	141.058992 Da

While a detailed mass spectrum with fragmentation patterns was not readily available in public databases, the molecular ion peak [M]⁺ would be expected at m/z 141.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like **2-Fluoro-4-methoxyaniline** is as follows:

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is utilized.
- **Data Acquisition:**
 - For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and amine protons, and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used to encompass the larger chemical shift range of carbon nuclei. Due to the lower natural abundance of ¹³C, a

greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

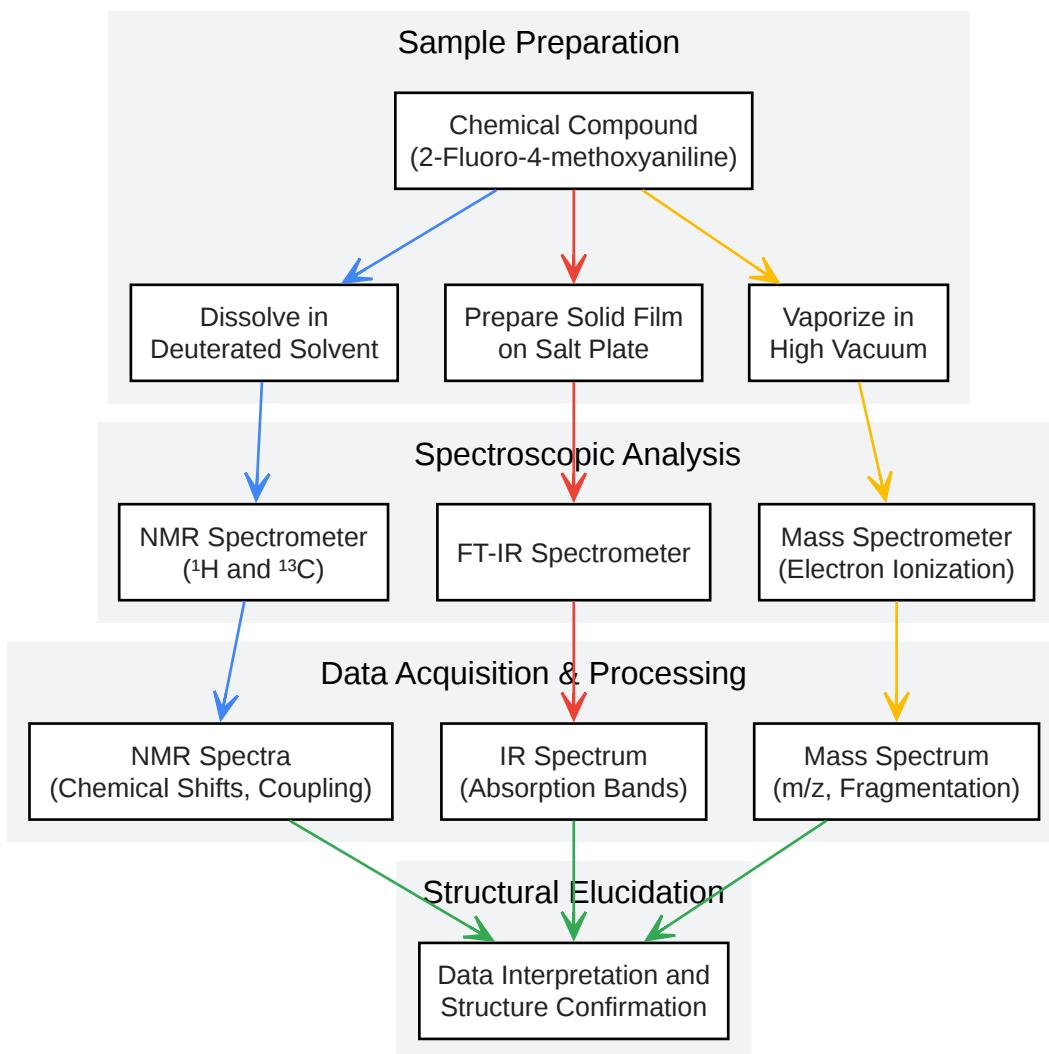
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a solid sample such as **2-Fluoro-4-methoxyaniline**, a common method for obtaining an FT-IR spectrum is the solid film technique:

- Sample Preparation: A small amount of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride.
- Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the spectrum of the sample is acquired over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)


Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small, volatile organic molecules.

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion (M^+), and also induces fragmentation.

- Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Data for 2-Fluoro-4-methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334285#spectroscopic-data-for-2-fluoro-4-methoxyaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com